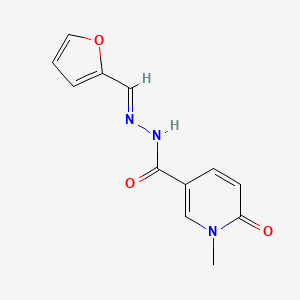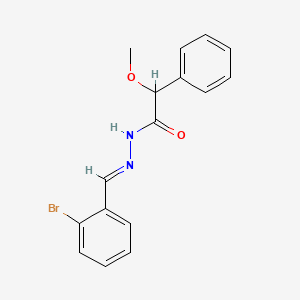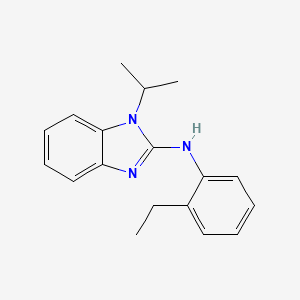![molecular formula C20H23NO2 B5786535 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
説明
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative disorders. It has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential for use in the development of new drugs for the treatment of neurodegenerative disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on the development of new drugs that target the same biochemical pathways as this compound. Another area of focus could be on the investigation of its potential use in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that includes the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst to yield the final product.
科学的研究の応用
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15(2)16-7-9-19(10-8-16)23-14-20(22)21-12-11-17-5-3-4-6-18(17)13-21/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJDUJWSCCUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321043 | |
| Record name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
CAS RN |
433235-13-3 | |
| Record name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)

![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)


![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)